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Compound of Interest

Compound Name: Rosanilin(1+)

Cat. No.: B1230061

Introduction

Rosanilin(1+), a primary constituent of basic fuchsin, is a cationic triphenylmethane dye
fundamental to several histological staining protocols in plant biology.[1] Its most prominent
application is in the preparation of Schiff's reagent, which is the cornerstone of the Feulgen and
Periodic Acid-Schiff (PAS) staining methods.[2][3] The Feulgen technique is a specific and
guantitative method for localizing DNA in the nuclei of plant cells, while the PAS stain is
employed to detect polysaccharides, such as starch, cellulose, and callose, in cell walls and
storage tissues.[3][4] These protocols are invaluable for researchers in genetics,
developmental biology, and pathology for visualizing and quantifying cellular components. The
Feulgen reaction, discovered by Robert Feulgen, allows for the specific staining of DNA and
has been instrumental in studies of genome organization and DNA duplication.[5][6]

Experimental Protocols
Preparation of Schiff's Reagent

Schiff's reagent is prepared by the decolorization of a basic fuchsin (rosanilin) solution with
sulfurous acid. The resulting leucosulfonic acid reacts with aldehyde groups to form a stable,
colored compound. Several formulations for the reagent exist.

Protocol:

e Dissolve 1 gram of basic fuchsin (containing rosanilin) in 200 mL of boiling distilled water.[7]
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» Cool the solution to 50°C.[7]

e Add 2 grams of potassium metabisulfite (K2S20s) and mix until dissolved.[7]
e Cool the solution to room temperature.[7]

e Add 2 mL of concentrated hydrochloric acid (HCI).[7]

e Add 2 grams of activated charcoal and leave the solution in a dark, tightly-stoppered bottle
overnight at room temperature.[7]

e The following day, filter the solution using Whatman No. 1 filter paper. The resulting solution
should be clear or pale yellow.[7]

» Store the reagent in a dark bottle at 4°C.[7]

Testing the Reagent: To test the quality of the prepared Schiff's reagent, add a few drops to 10
mL of 37% formalin in a watch glass. A rapid change to a red-purple color indicates a good
reagent. A delayed reaction or a deep blue-purple color suggests the reagent has deteriorated.

[417]

Feulgen Staining for DNA in Plant Tissues

The Feulgen technique is a highly specific method for staining DNA.[8] The procedure involves
acid hydrolysis to remove purine bases from the DNA, which unmasks aldehyde groups. These
aldehydes then react with Schiff's reagent to produce a characteristic magenta color.[6][8]

Protocol:

o Fixation: Fix plant tissues (e.g., root tips) in a suitable fixative such as 10% neutral buffered
formalin for 24 hours.

e Washing and Hydration: Wash the fixed tissues in running tap water and bring the sections to
water through a descending series of ethanol concentrations.[9]

o Acid Hydrolysis: Place the tissues in 1N HCI at 60°C for 8-10 minutes. This step is critical for
removing purine bases and exposing aldehyde groups in the deoxyribose sugars.[8]
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e Rinsing: Rinse the tissues briefly in 1IN HCI at room temperature, followed by a rinse in
distilled water.[5]

» Staining: Transfer the tissues to Schiff's reagent and incubate for 30-45 minutes in the dark,
or until the tissue stains a deep purple.[8][9]

e Washing: Wash the stained tissues in three changes of a bisulfite solution (5 mL of 10%
sodium metabisulfite, 5 mL of 1N HCI, and 90 mL of distilled water) for 2 minutes each to
remove excess stain.[5]

e Final Wash: Rinse thoroughly in running tap water for 5-10 minutes.[7]

o Counterstaining (Optional): If desired, counterstain with a 1% solution of Light Green SF or
Fast Green FCF for 2 minutes to stain the cytoplasm and cell walls green.[5][10]

» Dehydration and Mounting: Dehydrate the tissues through an ascending series of ethanol,
clear with xylene, and mount in a synthetic resinous medium.[10]

Expected Results: DNA in the nuclei will be stained a magenta or reddish-purple color.[10] If a
counterstain is used, the background cytoplasm and cell walls will be green.[10]

Periodic Acid-Schiff (PAS) Staining for Polysaccharides

The PAS technique is used to detect glycogen, mucin, and other carbohydrates in tissues.[4] It
involves the oxidation of vicinal diols in carbohydrates by periodic acid to form aldehydes,
which then react with Schiff's reagent.

Protocol:

» Fixation and Sectioning: Fix tissues in 10% formalin and embed in paraffin. Cut sections at 5
um.[7]

o Deparaffinization and Hydration: Dewax the sections in xylene and hydrate through a
descending series of ethanol to distilled water.[7]

o Oxidation: Treat the sections with 0.5% periodic acid solution for 5 minutes.[4][7]

» Washing: Rinse well with several changes of distilled water.[7]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.uzhnu.edu.ua/uk/infocentre/get/23872
https://www.k-state.edu/wgrc/resources/electronic_lab/feul_stain_prot.html
https://ggu.ac.in/media/attachments/department/important-link/Cell_Biology.pdf
https://www.uzhnu.edu.ua/uk/infocentre/get/23872
https://www.kumc.edu/documents/kiddrc/PERIODIC-ACID.pdf
https://www.uzhnu.edu.ua/uk/infocentre/get/23872
https://en.wikipedia.org/wiki/Feulgen_stain
https://en.wikipedia.org/wiki/Feulgen_stain
https://en.wikipedia.org/wiki/Feulgen_stain
https://en.wikipedia.org/wiki/Feulgen_stain
https://www.creative-bioarray.com/support/periodic-acid-schiff-staining-protocol.htm
https://www.kumc.edu/documents/kiddrc/PERIODIC-ACID.pdf
https://www.kumc.edu/documents/kiddrc/PERIODIC-ACID.pdf
https://www.creative-bioarray.com/support/periodic-acid-schiff-staining-protocol.htm
https://www.kumc.edu/documents/kiddrc/PERIODIC-ACID.pdf
https://www.kumc.edu/documents/kiddrc/PERIODIC-ACID.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1230061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Methodological & Application

Check Availability & Pricing

BENGHE

 Staining: Place the sections in Schiff's reagent for 15-20 minutes. The sections will turn a
light pink.[4][7]

e Washing: Wash in lukewarm running tap water for 5-10 minutes. The sections will
immediately turn a darker pink.[4][7]

» Counterstaining (Optional): Stain nuclei with Mayer's hematoxylin for 1 minute.[4]

e Washing: Wash in running tap water for 5 minutes.[4]

o Dehydration and Mounting: Dehydrate through an ascending series of ethanol, clear in

xylene, and mount using a synthetic medium.[4]

Expected Results: Glycogen, mucin, fungal cell walls, and other periodic-reactive

carbohydrates will be stained magenta or purple.[4][7] If counterstained, nuclei will appear blue.

[7]

Data Presentation

Table 1: Comparison of Schiff's Reagent Preparation Protocols

Component Method 1[7] Method 2[3] Method 3[8]
Basic Fuchsin 1lg 0.5 g (Pararosanilin) 1lg
Distilled Water 200 mL (boiling) 85 mL 200 mL (boiling)
Potassium 5 0.5 1
Metabisulfite J =9 I
Hydrochloric Acid

2 mL (conc.) 15 mL (1N) 30 mL (1N)
(HCI)
Activated Charcoal 29 0.34g 054¢

Incubation

Overnight, dark, RT

24 hours, dark

Overnight, dark

Storage

4°C, dark bottle

Cool, dark bottle

Refrigerate, dark
bottle
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Table 2: Key Parameters for Feulgen and PAS Staining Protocols

Step

Feulgen Staining

Periodic Acid-Schiff (PAS)
Staining

Primary Reagent

1N Hydrochloric Acid

0.5% Periodic Acid

Primary Incubation

8-10 minutes at 60°C

5 minutes at RT[7]

Schiff's Reagent Incubation

30-45 minutes[9]

15-20 minutes[7]

Target Molecule

DNA[8]

Polysaccharides (Glycogen,

etc.)

Resulting Color

Reddish-purple/Magenta[10]

Magenta/Purple[7]

Optional Counterstain

Light Green / Fast Green[5]

Mayer's Hematoxylin[4]

Visualizations

Caption: Workflow for the preparation of Schiff's reagent.
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Caption: Experimental workflow for Feulgen staining of plant tissues.
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Caption: Experimental workflow for PAS staining of plant tissues.
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Caption: Chemical principle of the Feulgen reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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